molecular formula C15H16BrNO B3832965 5-bromo-2-(5-butyl-2-pyridinyl)phenol

5-bromo-2-(5-butyl-2-pyridinyl)phenol

Cat. No. B3832965
M. Wt: 306.20 g/mol
InChI Key: LNEIJHADQFDCAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-2-(5-butyl-2-pyridinyl)phenol, also known as BPP, is a chemical compound that has been extensively studied for its biological activities. BPP has been found to have potential therapeutic applications in various fields such as cancer treatment, cardiovascular diseases, and neurodegenerative disorders.

Mechanism of Action

5-bromo-2-(5-butyl-2-pyridinyl)phenol has been found to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). COX-2 is an enzyme that is involved in the production of prostaglandins, which are involved in inflammation. Inhibition of COX-2 can lead to a reduction in inflammation. PDE4 is an enzyme that is involved in the breakdown of cyclic adenosine monophosphate (cAMP), which is involved in various cellular processes such as inflammation and cell proliferation. Inhibition of PDE4 can lead to an increase in cAMP levels, which can have anti-inflammatory and anti-proliferative effects.
Biochemical and physiological effects:
5-bromo-2-(5-butyl-2-pyridinyl)phenol has been found to have various biochemical and physiological effects. It has been found to have anti-inflammatory and antioxidant properties, which can be useful in the treatment of cardiovascular diseases. 5-bromo-2-(5-butyl-2-pyridinyl)phenol has been shown to inhibit the activity of COX-2, which can lead to a reduction in inflammation. It has also been found to inhibit the activity of PDE4, which can lead to an increase in cAMP levels, which can have anti-inflammatory and anti-proliferative effects. 5-bromo-2-(5-butyl-2-pyridinyl)phenol has been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

5-bromo-2-(5-butyl-2-pyridinyl)phenol has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 5-bromo-2-(5-butyl-2-pyridinyl)phenol has been extensively studied for its biological activities, which makes it a useful tool for studying various cellular processes. However, 5-bromo-2-(5-butyl-2-pyridinyl)phenol has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in aqueous solutions. 5-bromo-2-(5-butyl-2-pyridinyl)phenol can also be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 5-bromo-2-(5-butyl-2-pyridinyl)phenol. One area of research is the development of 5-bromo-2-(5-butyl-2-pyridinyl)phenol analogs with improved biological activities. Another area of research is the study of the mechanism of action of 5-bromo-2-(5-butyl-2-pyridinyl)phenol in various cellular processes. Further research is also needed to determine the potential therapeutic applications of 5-bromo-2-(5-butyl-2-pyridinyl)phenol in various diseases.

Scientific Research Applications

5-bromo-2-(5-butyl-2-pyridinyl)phenol has been extensively studied for its biological activities. It has been found to have potential therapeutic applications in various fields such as cancer treatment, cardiovascular diseases, and neurodegenerative disorders. 5-bromo-2-(5-butyl-2-pyridinyl)phenol has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to have anti-inflammatory and antioxidant properties, which can be useful in the treatment of cardiovascular diseases. 5-bromo-2-(5-butyl-2-pyridinyl)phenol has been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

5-bromo-2-(5-butylpyridin-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO/c1-2-3-4-11-5-8-14(17-10-11)13-7-6-12(16)9-15(13)18/h5-10,18H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNEIJHADQFDCAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CN=C(C=C1)C2=C(C=C(C=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(5-butyl-pyridin-2-yl)-phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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